8-Thione vs. 8-Oxo Substitution: Divergent Metal-Coordination and Target Engagement Profiles
The 8-thione/thiol functionality of 6-methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide provides a soft sulfur donor atom for metal coordination, a property absent in the 8-oxo quinolone antibiotics (oxolinic acid, miloxacin) that dominate the dioxolo[4,5-g]quinoline chemical space. In the broader quinoline-8-thiol class, this sulfur center has been shown to chelate the catalytic zinc ion in the JAMM domain of the proteasome subunit Rpn11. The parent compound 8TQ (quinoline-8-thiol) inhibits Rpn11 with an IC₅₀ of approximately 2.4 µM, and structural elaboration to capzimin improves potency to IC₅₀ 0.34 µM with >5-fold selectivity for Rpn11 over related JAMM proteases and >2 logs selectivity over metalloenzymes such as HDAC6, MMP2, MMP12, and carbonic anhydrase II . This metal-directed mechanism is mechanistically inaccessible to the 8-oxo quinolones, which instead target bacterial DNA gyrase through a carboxylic acid pharmacophore at position 7 [1]. For users evaluating this compound as a metal-chelating scaffold or enzyme inhibitor precursor, the 8-thione group represents a qualitatively distinct pharmacological starting point that cannot be replicated by 8-oxo congeners.
| Evidence Dimension | Functional group at position 8: metal-coordination capacity and enzyme inhibition mechanism |
|---|---|
| Target Compound Data | 8-thione/thiol group (soft sulfur donor); potential for zinc-metalloenzyme inhibition via the quinoline-8-thiol pharmacophore |
| Comparator Or Baseline | Oxolinic acid / Miloxacin: 8-oxo group; no metal-chelating thione functionality; target bacterial DNA gyrase via 7-carboxylic acid; capzimin (derivative of 8TQ): IC₅₀ 0.34 µM against Rpn11; parent 8TQ: IC₅₀ ~2.4 µM against Rpn11 |
| Quantified Difference | Qualitatively distinct mechanism: 8-thione enables metal-coordination-based enzyme inhibition not accessible to 8-oxo analogs. Potency improvement from 8TQ to capzimin (>7-fold) demonstrates the tunability of the quinoline-8-thiol pharmacophore. |
| Conditions | In vitro enzyme inhibition assays; Rpn11 (PSMD14) proteasome isopeptidase assay (capzimin data). |
Why This Matters
Procurement decisions for metal-chelating inhibitor development should prioritize the 8-thione scaffold over 8-oxo analogs, as the latter cannot engage metalloenzyme active sites through the same coordination geometry.
- [1] US4439436A. 1,3-Dioxolo(4,5-G)quinoline compounds. Kaminsky et al., assigned to Sterling Drug Inc. Published 1984-03-27. Describes 5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acids as antibacterial agents targeting DNA gyrase. View Source
